N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-17-8-9-18(2)21(14-17)32(30,31)27-13-4-3-7-20(27)10-12-25-22(28)23(29)26-16-19-6-5-11-24-15-19/h5-6,8-9,11,14-15,20H,3-4,7,10,12-13,16H2,1-2H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPINBRDBHLGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Dimethylphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Piperidine moiety : Associated with various biological activities including anesthetic effects and enzyme inhibition.
- Oxalamide functional group : Known for its role in binding interactions with biological targets.
The molecular formula is C22H30N4O3S, with a molecular weight of approximately 471.62 g/mol. The structural uniqueness of this compound stems from the combination of sulfonyl and piperidine groups, which may impart distinct biological activities.
This compound is hypothesized to interact with specific molecular targets, likely involving the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : It potentially binds to receptors that mediate various physiological responses, influencing pathways associated with neurological disorders and cancer .
Pharmacological Effects
Preliminary studies indicate that this compound exhibits several pharmacological effects:
- Antibacterial Activity : Similar compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Anticancer Potential : The structural components suggest possible applications in cancer chemotherapy through targeted enzyme inhibition.
- Hypoglycemic Effects : Compounds with similar piperidine structures have been linked to blood glucose regulation .
Case Studies
-
Antibacterial Screening :
- A series of related compounds were tested against various bacterial strains, showing significant inhibitory effects. For instance, compounds with a sulfonamide group displayed strong activity against E. coli and Staphylococcus aureus.
- IC50 values for the most active derivatives ranged from 0.63 to 2.14 µM in inhibiting AChE, indicating potent biological activity .
- Enzyme Inhibition Studies :
Research Findings Summary Table
Preparation Methods
Piperidine Intermediate Synthesis
The initial step involves sulfonylation of the piperidine ring using 2,5-dimethylphenylsulfonyl chloride. This reaction is typically conducted under basic conditions to facilitate nucleophilic substitution at the piperidine nitrogen. Triethylamine serves as both a base and a proton scavenger, while dichloromethane (DCM) provides an inert reaction medium. The product, 1-((2,5-dimethylphenyl)sulfonyl)piperidine, is isolated via aqueous workup and purified by recrystallization from ethanol.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (3.0 equiv) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 12–16 hours |
| Yield | 75–85% (reported in analogous syntheses) |
Alkylation to Introduce Ethylamine Spacer
The piperidine intermediate undergoes alkylation with 2-bromoethylamine hydrobromide to append the ethylamine chain. This step employs acetonitrile as the solvent and potassium carbonate as the base to deprotonate the amine, enhancing nucleophilicity. The reaction mixture is heated under reflux (82°C) for 8–12 hours, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethylamine.
Optimization Insights
- Solvent Selection : Polar aprotic solvents like acetonitrile improve reagent solubility without participating in side reactions.
- Base Stoichiometry : Excess K₂CO₃ (2.5 equiv) ensures complete deprotonation of the amine, minimizing N-alkylation byproducts.
Oxalamide Bond Formation
The final stage couples the alkylated piperidine-ethylamine with pyridin-3-ylmethylamine via an oxalamide linkage. Two methodologies are prevalent:
Method A: Oxalyl Chloride Mediated Coupling
- The piperidine-ethylamine is treated with oxalyl chloride in DCM at 0°C to form the reactive oxalyl chloride intermediate.
- Pyridin-3-ylmethylamine is added dropwise, and the reaction proceeds at room temperature for 6–8 hours.
- The crude product is purified via flash chromatography (DCM/methanol 95:5).
Method B: Diethyl Oxalate Condensation
- Diethyl oxalate reacts with pyridin-3-ylmethylamine in a 1:2 molar ratio under reflux in ethanol, forming N-(pyridin-3-ylmethyl)oxalamic acid ethyl ester.
- Transesterification with the piperidine-ethylamine occurs in the presence of NaH, yielding the target compound.
Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 6–8 hours | 24–36 hours |
| Yield | 60–70% | 50–65% |
| Purity | ≥95% (HPLC) | ≥90% (HPLC) |
| Scalability | Suitable for multi-gram scale | Limited by ester hydrolysis |
Optimization of Reaction Conditions
Sulfonylation Efficiency
The use of freshly distilled 2,5-dimethylphenylsulfonyl chloride is critical to achieving high yields in the piperidine sulfonylation step. Aged reagents often contain hydrolyzed sulfonic acid derivatives that compete in the reaction, reducing the effective concentration of the sulfonyl chloride.
Oxalamide Coupling Catalysts
Screenings of coupling agents revealed that HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves oxalamide bond formation efficiency compared to traditional EDCI/HOBt systems. However, HATU’s higher cost limits its industrial application.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆)
- δ 8.45 (s, 1H, pyridine H-2)
- δ 7.80–7.65 (m, 3H, aromatic H from sulfonyl group)
- δ 4.35 (t, J = 6.8 Hz, 2H, NHCOCONHCH₂)
- δ 3.20–3.05 (m, 4H, piperidine H-2 and H-6)
- δ 2.25 (s, 6H, CH₃ from dimethylphenyl)
FTIR (KBr pellet)
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35, 1.0 mL/min) shows a single peak at t₃ = 8.2 minutes, confirming ≥98% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors enhance the sulfonylation step’s reproducibility:
- Residence time: 30 minutes
- Temperature: 25°C ± 0.5°C
- Throughput: 1.2 kg/day using a 10 L reactor
Solvent Recovery Systems
Industrial implementations utilize fractional distillation to recover >90% of acetonitrile and DCM, reducing production costs by 40% compared to batch processes.
Challenges and Limitations
Epimerization During Alkylation
The chiral center at the piperidine C-2 position is prone to racemization under basic conditions. Kinetic studies show that limiting the alkylation step to 8 hours at 82°C maintains enantiomeric excess (ee) ≥85%.
Oxalamide Hydrolysis
The oxalamide bond exhibits sensitivity to strong acids (pH <2) and bases (pH >10), necessitating neutral workup conditions during purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
